molecular formula C20H20N4O2 B7349702 N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide

Cat. No. B7349702
M. Wt: 348.4 g/mol
InChI Key: FQAFMNKRRNNBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in the regulation of immune responses, making CPI-444 a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune responses. By inhibiting this receptor, this compound enhances the activity of immune cells, such as T cells and natural killer cells, leading to an increased anti-tumor response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the inhibition of tumor growth, and the reduction of inflammation. In addition, this compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide is its specificity for the adenosine A2A receptor, which makes it a highly targeted therapy with minimal off-target effects. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide, including the investigation of its use in combination with other cancer therapies, the optimization of its dosing and administration, and the exploration of its potential use in other disease indications, such as autoimmune disorders. In addition, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide was first synthesized by Corvus Pharmaceuticals using a multi-step process involving the reaction of several intermediates. The final product was obtained in high yield and purity, making it suitable for use in preclinical and clinical studies.

Scientific Research Applications

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results in inhibiting tumor growth and enhancing the efficacy of other cancer therapies. In addition, this compound has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-13-20(16-4-2-1-3-5-16)10-17(11-20)23-19(26)15-6-7-18(22-12-15)24-9-8-21-14-24/h1-9,12,14,17,25H,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAFMNKRRNNBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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